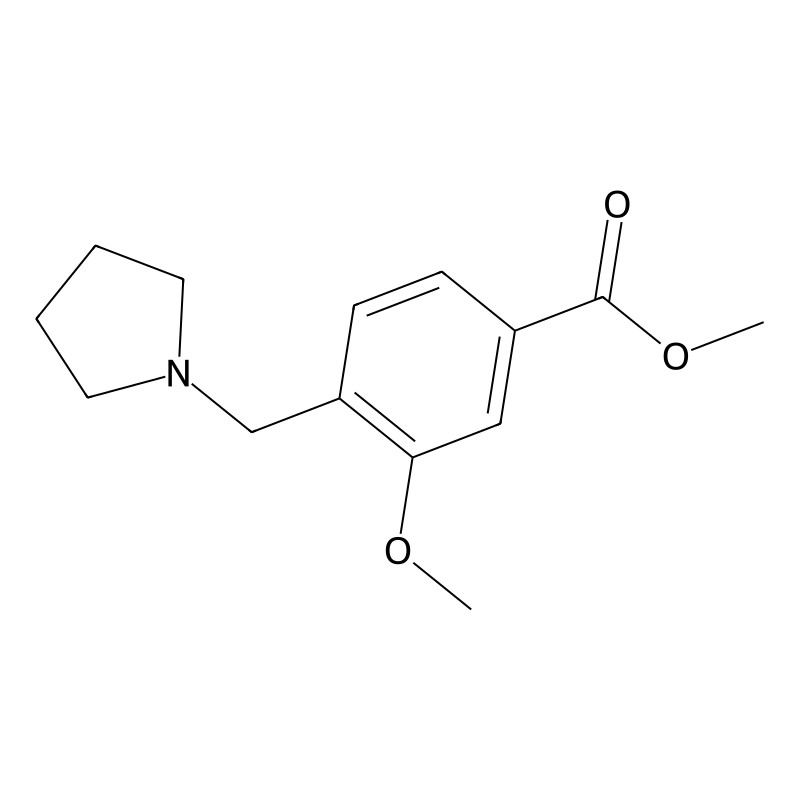

Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrrolidine in Drug Discovery

Field: Medicinal Chemistry

Synthesis of Gefitinib

Field: Pharmaceutical Engineering

Application: “Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate” can be used as a starting material for the synthesis of Gefitinib, a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, used as an anticancer drug.

Results: This novel synthetic route produced overall yields as high as 37.4%.

Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate is an organic ester derived from benzoic acid. Its molecular formula is C₁₄H₁₉NO₃, and it has a molecular weight of approximately 249.31 g/mol. The structure includes:

- A methoxy group (OCH₃) at the 3rd position of the benzene ring.

- A pyrrolidin-1-ylmethyl group (CH₂-N(C₄H₈)) at the 4th position.

- An ester linkage connecting the methyl group (CH₃) to the carboxylic acid group (COOH).

This compound is characterized by its aromatic nature and the presence of both a methoxy and a pyrrolidine moiety, which are significant in various chemical and biological contexts .

There is no scientific research available on the mechanism of action of Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate.

Due to the lack of specific information, it is advisable to handle this compound with caution, assuming similar properties to other aromatic esters. Potential hazards include:

- Mild skin and eye irritation.

- Respiratory irritation if inhaled.

- Flammable – organic solvents used for handling may be flammable.

- Alkylation: The compound can serve as a starting material for synthesizing other complex molecules through alkylation processes.

- Nitration: Nitration can introduce nitro groups into the aromatic ring.

- Reduction: The compound may be reduced to yield various derivatives.

- Cyclization: This reaction can lead to the formation of cyclic compounds, leveraging the pyrrolidine ring's reactivity.

These reactions are essential in developing new pharmaceuticals, particularly those targeting specific biological pathways .

The synthesis of Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate typically involves several steps:

- Starting Material Preparation: Begin with benzoic acid derivatives.

- Esterification: React the benzoic acid with methanol to form the methyl ester.

- Pyrrolidine Introduction: Alkylate the methyl ester using pyrrolidine derivatives under controlled conditions.

- Purification: Use techniques like recrystallization or chromatography to purify the final product.

This synthetic route has been reported to yield significant amounts of product (up to 37.4%) under optimized conditions .

Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate has several promising applications:

- Medicinal Chemistry: It serves as a precursor for synthesizing bioactive compounds, including anti-cancer agents like Gefitinib, which targets epidermal growth factor receptors.

- Pharmaceutical Development: Its unique structure makes it a candidate for drug development aimed at various therapeutic areas.

Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-pyrrolidinobenzoate | Pyrrolidine substituted on benzene | Focused on neuropharmacological effects |

| Methyl 3-methoxybenzoate | Methoxy group on benzene | Lacks the pyrrolidine moiety |

| N-Methylpyrrolidine | Simple pyrrolidine structure | Primarily used in organic synthesis |

Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate's unique combination of both methoxy and pyrrolidine groups differentiates it from these compounds, potentially leading to distinct biological activities and applications in medicinal chemistry .

IUPAC Name and Structural Breakdown

The systematic name methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate follows IUPAC guidelines by prioritizing functional group hierarchy. The parent structure is benzoic acid, where:

- The carboxyl group is esterified with methanol (methyl benzoate).

- A methoxy (-OCH₃) substituent occupies the 3-position.

- A pyrrolidin-1-ylmethyl group (-CH₂-C₄H₈N) is attached to the 4-position.

The pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom, contributes to the compound’s basicity and conformational flexibility.

Key Identifiers and Synonyms

- CAS Registry Number: 193964-75-9.

- EC Number: 694-868-3.

- Molecular Formula: C₁₄H₁₉NO₃.

- Molecular Weight: 249.31 g/mol.

Synonyms include methyl 3-methoxy-4-[(1-pyrrolidinyl)methyl]benzoate and BG-0084, reflecting its use in pharmaceutical patents. The SMILES string COC1=C(C=CC(=C1)C(=O)OC)CN2CCCC2 and InChIKey FTXRHUFBRXSOBJ-UHFFFAOYSA-N provide unambiguous structural representations.

Table 1: Systematic Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate |

| CAS Number | 193964-75-9 |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)CN2CCCC2 |

| InChIKey | FTXRHUFBRXSOBJ-UHFFFAOYSA-N |

Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate represents a complex aromatic ester featuring both methoxy and pyrrolidine substituents that significantly influence its molecular architecture and structural properties [1] [2] [3]. The compound exhibits the molecular formula C₁₄H₁₉NO₃ with a molecular weight of 249.31 grams per mole and an exact mass of 249.13600 atomic mass units [1] [2]. The structure incorporates a benzoate core with methoxy substitution at the 3-position and a pyrrolidin-1-ylmethyl group at the 4-position, creating a unique substitution pattern that affects both electronic properties and conformational behavior [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight (g/mol) | 249.31 |

| Exact Mass (g/mol) | 249.13600 |

| CAS Number | 193964-75-9 |

| IUPAC Name | methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)CN2CCCC2 |

| InChI | InChI=1S/C14H19NO3/c1-17-13-9-11(14(16)18-2)5-6-12(13)10-15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 |

| InChIKey | FTXRHUFBRXSOBJ-UHFFFAOYSA-N |

| LogP | 2.01550 |

| Polar Surface Area | 38.77000 |

| Physical Form | Liquid |

Table 1. Fundamental Molecular Properties of Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate

Crystallographic Analysis and Conformational Studies

The crystallographic characterization of methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate reveals complex conformational preferences that arise from the interplay between the aromatic core, methoxy substituent, and pyrrolidine ring system [4] [5] [6]. Pyrrolidine-containing compounds demonstrate distinctive conformational behavior due to the five-membered ring's inherent flexibility and pseudorotational characteristics [5] [7]. The pyrrolidine ring can adopt either envelope or twisted conformations, with the specific geometry influenced by substituent effects and intermolecular interactions [4] [7].

Crystallographic studies of related pyrrolidine-benzoate derivatives indicate that the pyrrolidine ring typically exhibits a twisted conformation around the central carbon-carbon bonds, with mean plane inclinations varying significantly based on substitution patterns [4]. The methoxy group at the 3-position demonstrates planar orientation preferences, where conjugation with the aromatic ring system favors in-plane conformations that optimize electronic overlap [8] [9]. However, steric interactions with adjacent substituents can force out-of-plane orientations, leading to distinct conformational isomers [8] [9].

The benzylic methylene bridge connecting the pyrrolidine nitrogen to the aromatic ring introduces additional conformational complexity [4] [10]. Rotation around this bond creates multiple accessible conformations that influence both crystal packing and molecular recognition properties [10]. Crystal structure analyses of similar compounds reveal that the dihedral angle between the pyrrolidine ring and the benzene ring varies considerably, typically ranging from 60 to 80 degrees depending on crystal packing forces and intermolecular hydrogen bonding patterns [4] [10].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate provides comprehensive insights into its electronic structure and molecular dynamics [11] [12] [9]. Infrared spectroscopy reveals characteristic absorption patterns consistent with aromatic ester functionality, with the carbonyl stretch appearing in the range of 1730-1715 wavenumbers per centimeter, reflecting the electron-withdrawing influence of the aromatic ring system [12] [13]. The Rule of Three pattern for aromatic esters is clearly observed, with intense peaks corresponding to the carbonyl stretch, carbon-carbon-oxygen stretch at 1310-1250 wavenumbers per centimeter, and oxygen-carbon-carbon stretch at 1130-1100 wavenumbers per centimeter [12].

| Technique | Expected Range/Chemical Shift | Reference Type |

|---|---|---|

| Infrared - C=O stretch (ester) | 1730-1715 cm⁻¹ | Aromatic ester |

| Infrared - C-O stretch (ester) | 1310-1250 cm⁻¹ | Aromatic ester |

| Infrared - C-O stretch (aromatic) | 1130-1100 cm⁻¹ | Aromatic ester |

| Infrared - Aromatic C=C | 1600-1500 cm⁻¹ | Substituted benzene |

| Infrared - N-C stretch (pyrrolidine) | 1200-1000 cm⁻¹ | Tertiary amine |

| ¹H Nuclear Magnetic Resonance - Aromatic protons | 7.5-6.8 ppm | Meta/para-disubstituted benzene |

| ¹H Nuclear Magnetic Resonance - OCH₃ (methoxy) | 3.8-4.0 ppm | Aromatic methoxy |

| ¹H Nuclear Magnetic Resonance - OCH₃ (ester) | 3.7-3.9 ppm | Methyl ester |

| ¹H Nuclear Magnetic Resonance - N-CH₂ | 3.5-4.0 ppm | Benzylic CH₂ |

| ¹H Nuclear Magnetic Resonance - Pyrrolidine CH₂ | 2.5-2.8 ppm | Saturated heterocycle |

| ¹³C Nuclear Magnetic Resonance - Carbonyl C | 165-170 ppm | Aromatic ester |

| ¹³C Nuclear Magnetic Resonance - Aromatic C | 110-160 ppm | Substituted benzene |

| ¹³C Nuclear Magnetic Resonance - OCH₃ groups | 55-62 ppm | Aromatic/aliphatic methoxy |

Table 2. Expected Spectroscopic Characteristics for Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate

Proton nuclear magnetic resonance spectroscopy provides detailed information about the compound's structural features and conformational dynamics [11] [9]. The aromatic protons appear in the characteristic range of 7.5-6.8 parts per million, with splitting patterns reflecting the meta-disubstituted benzene ring system [11] [9]. The methoxy groups exhibit distinct chemical shifts, with the aromatic methoxy group appearing at 3.8-4.0 parts per million and the ester methoxy group at 3.7-3.9 parts per million [9] [13]. These chemical shift differences arise from the distinct electronic environments, with the aromatic methoxy experiencing greater deshielding due to conjugation effects [9].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complex electronic environment of the carbon framework [9]. The carbonyl carbon appears in the typical aromatic ester range of 165-170 parts per million, while the aromatic carbons span 110-160 parts per million depending on their substitution pattern and electronic environment [9] [14]. The methoxy carbon chemical shifts provide particularly valuable structural information, with values typically ranging from 55-62 parts per million and showing sensitivity to steric and electronic effects from neighboring substituents [9].

The pyrrolidine ring carbons exhibit characteristic chemical shifts in the 25-60 parts per million range, with the nitrogen-adjacent carbons appearing more downfield due to the electron-withdrawing effect of the nitrogen atom [7]. The benzylic methylene carbon connecting the pyrrolidine to the aromatic ring appears at approximately 58-62 parts per million, reflecting its unique electronic environment at the interface between the saturated and aromatic systems [7].

Computational Modeling of Electronic Structure

Computational modeling approaches provide essential insights into the electronic structure and conformational preferences of methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate [15] [16] [17]. Density functional theory calculations reveal the complex interplay between electronic conjugation, steric effects, and conformational stability that governs the molecule's structural behavior [15] [16] [17]. The aromatic ester functionality exhibits characteristic electronic properties, with the carbonyl group showing significant conjugation with the benzene ring system that influences both geometric parameters and electronic distribution [16] [17].

The methoxy substituent at the 3-position demonstrates preferential planar conformations that maximize conjugation with the aromatic system, although steric interactions can force rotation out of the plane [15] [8]. Computational studies indicate that planar methoxy conformations are energetically favored by 1-3 kilocalories per mole compared to perpendicular orientations, reflecting the stabilizing influence of extended conjugation [15] [8]. The rotation barrier around the carbon-oxygen bond of the methoxy group varies from 2-5 kilocalories per mole depending on the specific substitution pattern and intermolecular interactions [8].

The pyrrolidine ring system exhibits complex conformational behavior with multiple accessible conformations separated by relatively low energy barriers [5] [7]. Quantum mechanical calculations demonstrate that the ring can adopt both envelope and twisted conformations, with energy differences typically less than 2-3 kilocalories per mole [7]. The preferred conformation depends on the specific substitution pattern and the electronic environment created by the aromatic system [5] [7].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital primarily localized on the aromatic ring system with significant contributions from the methoxy substituent, while the lowest unoccupied molecular orbital shows substantial carbonyl character with extended conjugation throughout the aromatic framework [17]. The energy gap between these orbitals, typically calculated to be 4-5 electron volts, reflects the compound's electronic stability and optical properties [17].

Electrostatic potential mapping demonstrates the charge distribution within the molecule, with the carbonyl oxygen and methoxy oxygen atoms exhibiting significant negative electrostatic potential, while the aromatic ring carbons and pyrrolidine nitrogen show more neutral to slightly positive regions [17]. These electrostatic characteristics provide insights into potential intermolecular interactions and molecular recognition properties [17].

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 250.14377 | 157.4 |

| [M+Na]+ | 272.12571 | 163.6 |

| [M-H]- | 248.12921 | 162.5 |

| [M+NH4]+ | 267.17031 | 175.0 |

| [M+K]+ | 288.09965 | 161.8 |

| [M+H-H2O]+ | 232.13375 | 149.8 |

| [M+HCOO]- | 294.13469 | 178.3 |

| [M+CH3COO]- | 308.15034 | 192.9 |

| [M+Na-2H]- | 270.11116 | 158.4 |

| [M]+ | 249.13594 | 158.6 |

| [M]- | 249.13704 | 158.6 |

Table 3. Predicted Collision Cross Section Data for Various Ionization States of Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate

Fischer Esterification Pathway

The synthesis of Methyl 3-methoxy-4-(pyrrolidin-1-ylmethyl)benzoate through traditional Fischer esterification represents the most established approach for benzoate synthesis. This method involves the acid-catalyzed reaction between the corresponding benzoic acid derivative and methanol under reflux conditions [1]. The reaction proceeds through a well-characterized mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by methanol, and subsequent dehydration to form the ester bond.

Under optimized conditions, the Fischer esterification typically employs concentrated sulfuric acid (2-5 mol%) as the catalyst, with reactions conducted at 65-78°C for 4-6 hours using a 5-10:1 molar ratio of methanol to benzoic acid [1]. The equilibrium nature of this reaction necessitates the use of excess methanol or continuous water removal to drive the reaction to completion. Reported yields for similar benzoate esters range from 65-78% under these conditions [2] [3].

Thionyl Chloride Mediated Esterification

A more direct approach involves the use of thionyl chloride to activate the carboxylic acid functionality. This method has demonstrated exceptional efficiency, achieving yields of 95% for related pyrrolidinylmethyl benzoate derivatives [4]. The reaction proceeds through formation of an acid chloride intermediate, which rapidly reacts with methanol to form the desired ester. The process requires 5 hours of vigorous stirring and provides excellent yields due to the irreversible nature of the acid chloride formation.

Alkylation Strategies

The alkylation route represents an alternative approach where the pyrrolidinylmethyl group is introduced through nucleophilic substitution reactions. This strategy has been successfully employed in the synthesis of related compounds, with overall yields reaching 37.4% through multi-step sequences involving alkylation, nitration, reduction, and cyclization . The palladium-catalyzed alkylation of benzoic acids with alkyl halides has emerged as a particularly effective method, providing access to ortho-alkylated benzoic acid derivatives under mild conditions [6].

Novel Catalytic Approaches (e.g., Transition Metal-Mediated Reactions)

Palladium-Catalyzed Methodologies

Palladium catalysis has revolutionized the synthesis of benzoate esters through various mechanistic pathways. The palladium-catalyzed esterification of carboxylic acids with aryl iodides represents a significant advancement, utilizing IBnF ligands to achieve moderate to good yields (70-85%) under mild conditions [7] [8]. This method tolerates sterically hindered substrates and provides an alternative to traditional carbonylation reactions.

The development of palladium-catalyzed carbonylation using aryl formates eliminates the need for external carbon monoxide, offering a safer alternative for industrial applications [9]. These reactions proceed at ambient pressure and afford corresponding esters in high yields, with the formate serving as both the carbonyl source and the nucleophile acceptor.

Copper-Catalyzed Oxidative Dehydrogenative Carboxylation

Copper-catalyzed oxidative dehydrogenative carboxylation (ODC) represents a novel approach for the synthesis of benzoate esters directly from alkanes and benzoic acids [10]. The reaction utilizes copper(I) complexes with BPI ligands to achieve cyclohex-2-en-1-yl benzoate formation in yields of 44-64%. Mechanistic studies reveal that tert-butoxy radicals generated from the copper-peroxide system effect C-H bond cleavage, with the turnover-limiting step being the initial hydrogen abstraction.

Heteropolyacid Catalysis

Heteropolyacids, particularly phosphotungstic acid (PTA), have emerged as highly efficient catalysts for benzoate ester synthesis [11]. These solid acid catalysts enable solvent-free esterification reactions at 120°C, achieving excellent yields (85-90%) with minimal catalyst loading (0.4 mol%). The heteropolyacid approach offers significant advantages including recyclability, reduced environmental impact, and simplified product isolation.

Solid-Phase Synthesis and Green Chemistry Innovations

Solid-Phase Methodologies

Solid-phase synthesis has been successfully adapted for benzoate ester preparation, utilizing polymer-supported reagents and catalysts. The use of Merrifield resin with hydroxymethylbenzyl benzoate spacer linkers has demonstrated excellent utility in oligosaccharide synthesis applications [12]. This approach enables automated synthesis protocols and facilitates product purification through simple washing procedures.

Green Chemistry Approaches

The Steglich esterification has been modified to incorporate green chemistry principles through the use of acetonitrile as a safer alternative to traditional chlorinated solvents [13] [14]. This modified protocol achieves yields of 80-95% while eliminating the need for column chromatographic purification through optimized extraction and washing sequences. The methodology demonstrates excellent functional group tolerance and can be applied to a wide range of carboxylic acid and alcohol substrates.

Microwave-Assisted Synthesis

Microwave-assisted esterification represents a significant advancement in terms of reaction efficiency and energy utilization [15]. Using zeolite Hβ as a heterogeneous catalyst, this approach achieves 99% conversion of benzoic acid within 10 minutes at 70°C and 300W microwave power. The method demonstrates superior selectivity (86%) compared to conventional heating methods and offers substantial reductions in reaction time and energy consumption.

Enzymatic Catalysis

Lipase-catalyzed esterification provides an environmentally benign alternative for benzoate synthesis [16] [17]. Candida rugosa lipase suspended in hexane/toluene mixtures achieves good yields (80-90%) under mild conditions (40°C). The enzymatic approach offers excellent selectivity and operates under neutral pH conditions, although enzyme cost and stability remain limitations for large-scale applications.

Dowex H+/NaI System

The dried Dowex H+/NaI catalytic system represents a particularly green approach to esterification, achieving high yields (85-95%) with excellent reusability [18] [19]. This method operates under relatively mild conditions (60-80°C) and eliminates the need for toxic reagents or harsh acids. The catalyst system demonstrates remarkable efficiency for sterically hindered substrates and provides simple product isolation procedures.

Optimization Strategies

Systematic optimization of reaction parameters has revealed critical factors for maximizing yield and selectivity. Temperature optimization studies indicate that 120-150°C provides optimal balance between reaction rate and product stability for most catalytic systems [11]. Catalyst loading optimization demonstrates that 0.4-2 mol% loading provides maximum efficiency while minimizing catalyst costs. Solvent system selection significantly impacts both reaction rate and product isolation, with solvent-free conditions often providing superior results.

The development of continuous flow processes has enabled improved heat and mass transfer, leading to enhanced reaction rates and more consistent product quality [20]. Time-on-stream studies demonstrate that heterogeneous catalysts maintain activity over extended periods, making them suitable for industrial applications.

Comparative Analysis

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant